Methyl 5-amino-1-naphthoate hcl
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Overview
Description
Methyl 5-amino-1-naphthoate hydrochloride is a chemical compound with the molecular formula C12H11NO2·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 5-position and a methyl ester group at the 1-position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-naphthoate hydrochloride typically involves the esterification of 5-amino-1-naphthoic acid with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of Methyl 5-amino-1-naphthoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-naphthoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the naphthalene ring.
Substitution: Alkylated or acylated derivatives of the naphthalene ring.
Scientific Research Applications
Methyl 5-amino-1-naphthoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-naphthoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-naphthoate
- Methyl 6-amino-1-naphthoate
- Methyl 5-nitro-1-naphthoate
Uniqueness
Methyl 5-amino-1-naphthoate hydrochloride is unique due to the specific positioning of the amino and ester groups on the naphthalene ring, which can influence its reactivity and interaction with biological targets. This structural specificity can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 5-aminonaphthalene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13;/h2-7H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSXCOOBUOPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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